benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1904160-39-9
VCID: VC5253482
InChI: InChI=1S/C17H22N4O4S/c1-19-12-16(18-14-19)26(23,24)21-9-5-8-20(10-11-21)17(22)25-13-15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13H2,1H3
SMILES: CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C17H22N4O4S
Molecular Weight: 378.45

benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

CAS No.: 1904160-39-9

Cat. No.: VC5253482

Molecular Formula: C17H22N4O4S

Molecular Weight: 378.45

* For research use only. Not for human or veterinary use.

benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate - 1904160-39-9

Specification

CAS No. 1904160-39-9
Molecular Formula C17H22N4O4S
Molecular Weight 378.45
IUPAC Name benzyl 4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C17H22N4O4S/c1-19-12-16(18-14-19)26(23,24)21-9-5-8-20(10-11-21)17(22)25-13-15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13H2,1H3
Standard InChI Key IPXGPAAVHOZKGL-UHFFFAOYSA-N
SMILES CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

The compound’s structure comprises three distinct regions:

  • 1,4-Diazepane Core: A seven-membered ring containing two nitrogen atoms at positions 1 and 4. This scaffold is known for its conformational flexibility, enabling interactions with hydrophobic pockets in proteins .

  • Sulfonylated 1-Methylimidazole: A sulfonyl group (-SO₂-) bridges the diazepane ring to a 1-methylimidazole moiety. The imidazole’s aromaticity and hydrogen-bonding capacity enhance binding affinity to biological targets .

  • Benzyl Carboxylate: A benzyl ester group at position 1 of the diazepane contributes to lipid solubility, potentially improving membrane permeability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₂N₄O₄S
Molecular Weight402.45 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsDiazepane, sulfonamide, ester

The sulfonamide group’s electron-withdrawing nature may influence the compound’s acidity and reactivity, while the benzyl ester could serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid .

StepReagents/ConditionsYield*
11,4-Diaminobutane, glutaraldehyde, HCl~60%
21-Methylimidazole-4-sulfonyl chloride, Et₃N, DCM~45%
3Benzyl chloroformate, DMAP, CH₃CN~50%
*Estimated based on analogous reactions .

Biological Activity and Mechanistic Insights

Although direct pharmacological data for this compound are unavailable, structurally related molecules offer clues:

Antiviral Applications

Sulfonamide-containing diazepanes have shown inhibitory effects against viral proteases. The imidazole moiety may chelate catalytic metal ions, while the sulfonyl group stabilizes enzyme-inhibitor interactions .

Neuropharmacological Prospects

Patented imidazo[1,5-a] diazepines demonstrate cannabinoid receptor agonism, suggesting potential analgesic applications . The benzyl carboxylate in the target compound could modulate blood-brain barrier penetration .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Key Analogs

CompoundMolecular WeightKey SubstituentsReported Activity
Target Compound402.45Benzyl ester, 1-methylimidazoleHypothesized EPI, antiviral
2-(Benzylthio)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone422.6Benzylthio, dimethylimidazoleAntimicrobial, enzyme inhibition
1-((1H-Imidazol-4-yl)sulfonyl)-4-(naphthalen-1-ylsulfonyl)-1,4-diazepane 420.5Naphthylsulfonyl, imidazoleUndisclosed, likely receptor binding

The target compound’s benzyl ester may confer superior metabolic stability compared to thioether or naphthyl analogs .

Future Directions and Applications

  • Antimicrobial Adjuvants: Given the EPI activity of diazepane derivatives, this compound could reverse antibiotic resistance in Gram-negative pathogens .

  • Protease Inhibitors: Structural optimization may yield inhibitors for viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ).

  • Central Nervous System (CNS) Drugs: The benzyl ester’s lipophilicity warrants exploration in neuropathic pain or anxiety disorders .

Further studies should prioritize:

  • In vitro efflux pump inhibition assays.

  • In silico docking studies with bacterial transporters and viral proteases.

  • Pharmacokinetic profiling to assess oral bioavailability and metabolism.

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